Efrotomycin

Description

Properties

IUPAC Name |

(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[(2S,3R,4S,5R,6R)-3-hydroxy-5-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H88N2O20/c1-15-17-19-27-39-58(8,9)53(80-56-45(67)50(74-13)49(35(7)76-56)79-57-51(75-14)44(66)48(73-12)34(6)77-57)52(68)59(71,81-39)36(16-2)54(69)60-29-23-22-25-32(4)46(72-11)33(5)47-43(65)42(64)38(78-47)26-21-18-20-24-31(3)41(63)40-37(62)28-30-61(10)55(40)70/h15,17-28,30,33-36,38-39,42-53,56-57,62,64-68,71H,16,29H2,1-14H3,(H,60,69)/b17-15-,20-18+,23-22+,26-21+,27-19+,31-24+,32-25+/t33-,34+,35-,36-,38-,39+,42+,43+,44-,45-,46-,47+,48+,49-,50+,51-,52-,53+,56+,57+,59-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJLQIBBYOFDE-SBHXXGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)OC4C(C(C(C(O4)C)OC5C(C(C(C(O5)C)OC)O)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

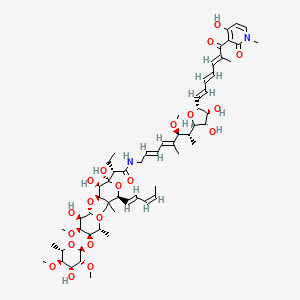

C59H88N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318259 | |

| Record name | Efrotomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1145.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56592-32-6 | |

| Record name | Efrotomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56592-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efrotomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056592326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efrotomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFROTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BPJ82Q45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of Efrotomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrotomycin is a member of the elfamycin family of antibiotics, a class of natural products known for their potent antimicrobial activity. First isolated from the bacterium Nocardia lactamdurans (formerly Streptomyces lactamdurans), this complex polyketide has garnered significant interest for its unique mechanism of action and potential applications in both veterinary and human medicine.[1][2] This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the microorganisms that produce it, its biosynthesis, and its mode of action. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers and professionals in the field of drug development.

Discovery and Producing Organisms

This compound was first reported in 1976 as a new antibiotic isolated from the fermentation broth of Streptomyces lactamdurans.[2] This soil-dwelling actinomycete was later reclassified as Nocardia lactamdurans.[1][3][4] More recently, new congeners of this compound, designated efrotomycins A1-A4, have been isolated from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis DSM 45679, highlighting the expanding diversity of this compound producers.[5][6]

Physicochemical Properties of this compound and its Congeners

The chemical formula of this compound is C59H88N2O20. A summary of its key physicochemical properties is provided in the table below. While detailed physicochemical data for the newer congeners (A1-A4) is still emerging, some properties have been reported.

| Property | This compound | This compound A1 | This compound A2 | This compound A3 | This compound A4 |

| Molecular Formula | C59H88N2O20 | C58H86N2O19 | C58H86N2O19 | C58H86N2O20 | C58H86N2O20 |

| Molecular Weight | 1145.3 g/mol | Not specified | Not specified | Not specified | Not specified |

| Appearance | Amorphous yellow powder | Yellow amorphous solid | Yellow amorphous solid | Yellowish amorphous solid | Yellowish amorphous solid |

| Solubility | Soluble in methanol, ethanol, chloroform, methylene chloride, acetone, methylisobutyl ketone, and ethyl acetate. Insoluble in heptane and water. | Not specified | Not specified | Not specified | Not specified |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a modular polyketide synthase (PKS) for the construction of the macrocyclic core, followed by glycosylation events. A key and unique feature of its structure is a pyridone ring, the origin of which has been a subject of investigation.

Pyridone Ring Formation

Studies in Nocardia lactamdurans have shown that the pyridone ring of this compound is derived from the catabolism of uracil via the reductive pathway.[4] The end product of this pathway, β-alanine, is incorporated into the pyridone ring.[4]

Polyketide Backbone and Glycosylation

The large macrocyclic core of this compound is assembled by a modular polyketide synthase (PKS). Following the formation of the polyketide aglycone, aurodox, glycosylation occurs. This involves the enzymatic attachment of sugar moieties, which is a critical final step in the biosynthesis.[7]

This compound Biosynthetic Gene Cluster (efr BGC)

The genes responsible for this compound biosynthesis are organized in a biosynthetic gene cluster (BGC), designated as the efr BGC. The heterologous expression of the efr BGC from Amycolatopsis cihanbeyliensis in Streptomyces lividans has successfully led to the production of this compound B1.[5] Further studies have identified a transporter gene, efrT, located outside the main BGC, which is believed to be a self-resistance determinant.[5]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. Its primary molecular target is the Elongation Factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of translation.

This compound binds to EF-Tu, stabilizing the EF-Tu·GDP complex on the ribosome. This prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis. Specifically, it is believed to interfere with the conformational changes in EF-Tu that are necessary for its dissociation from the ribosome after GTP hydrolysis.

Antimicrobial Spectrum

This compound exhibits a narrow spectrum of activity, being most effective against certain Gram-positive and some Gram-negative bacteria.

| Bacterial Genus | Susceptibility |

| Moraxella | Susceptible[8] |

| Pasteurella | Susceptible[8] |

| Yersinia | Susceptible[8] |

| Haemophilus | Susceptible[8] |

| Streptococcus | Susceptible[8] |

| Corynebacterium | Susceptible[8] |

| Clostridium perfringens | Highly Susceptible[9] |

Experimental Protocols

Cultivation of Producing Organisms

1. Cultivation of Nocardia lactamdurans

-

Inoculum Preparation: Growth from a slant culture of N. lactamdurans is used to inoculate shake flasks or inoculum tanks. Maximum growth in shake flasks is typically reached in 2 to 4 days.

-

Fermentation: Submerged aerobic fermentation is carried out in an aqueous nutrient medium containing assimilable sources of carbon and nitrogen. Substantial antibiotic activity is generally obtained in 2 to 5 days.

-

Medium Optimization: The fermentation is sensitive to hard water, with calcium ions being inhibitory. The use of cottonseed flour as a component of a complex fermentation medium can also impact yield, with some lots containing high levels of calcium being detrimental.[1][3]

2. Cultivation of Amycolatopsis cihanbeyliensis DSM 45679

-

Growth Conditions: This halotolerant actinomycete is isolated from soil. It can be grown on modified Bennett's agar supplemented with 5% NaCl (w/v) and incubated at 28°C for 21 days.[10] The organism grows at 20-37°C and a pH range of 6-12, in the presence of 0-10% (w/v) NaCl.[6]

Isolation and Purification of this compound

A general procedure for the isolation of this compound involves solvent extraction of the fermentation broth, followed by chromatographic purification. For the antibiotic produced by Nocardia argentinensis, a similar elfamycin, the following steps were employed:

-

Extraction: The fermentation broth is extracted with a solvent mixture such as chloroform:ethyl acetate.

-

Charcoal Treatment: The crude extract is treated with charcoal to remove impurities.

-

Chromatography: The treated extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and ethyl acetate.

Structure Elucidation

The structure of this compound and its congeners has been determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms and the overall structure.[11][12][13][14][15]

Bioassays

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium, is a standard measure of antimicrobial activity. A general protocol is as follows:

-

Bacterial Culture: The test bacterium is cultured in a suitable broth medium.

-

Serial Dilutions: The antibiotic is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions for the test bacterium.

-

Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth occurs.[16]

2. In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

-

System Components: A cell-free extract (e.g., from E. coli or rabbit reticulocytes) containing ribosomes, tRNAs, amino acids, and energy sources is used.

-

Template: An mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Incubation: The reaction is incubated to allow for transcription (if a DNA template is used) and translation.

-

Detection: The amount of reporter protein synthesized is quantified, typically by measuring luminescence or fluorescence. A reduction in the signal in the presence of this compound indicates inhibition of protein synthesis.[17][18][19][20]

3. EF-Tu GTPase Activity Assay

This assay measures the ability of EF-Tu to hydrolyze GTP, a key step in its function that is affected by this compound.

-

Reaction Mixture: Purified EF-Tu is incubated with [γ-32P]GTP.

-

Addition of Effectors: The reaction can be performed in the presence or absence of ribosomes, tRNA, and this compound.

-

Incubation: The reaction is allowed to proceed for a set time.

-

Quenching: The reaction is stopped, typically by adding acid.

-

Analysis: The amount of hydrolyzed [γ-32P]GTP (released 32Pi) is separated from the unhydrolyzed nucleotide, often by thin-layer chromatography, and quantified.[21][22][23][24]

Conclusion

This compound remains a fascinating and important member of the elfamycin family of antibiotics. Its origin from diverse actinomycetes, its complex biosynthesis, and its specific mechanism of action targeting the essential bacterial protein EF-Tu make it a valuable subject for further research and development. The detailed information provided in this guide on its discovery, producing organisms, biosynthesis, and mechanism of action, along with quantitative data and experimental protocols, is intended to serve as a valuable resource for scientists working to unlock the full potential of this and other natural product-based antimicrobial agents. The continued exploration of this compound and its congeners may lead to the development of new therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, a new antibiotic from Streptomyces lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium inhibition of this compound production by Nocardia lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthetic origin of the pyridone ring of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of this compound Congeners and Heterologous Expression-Based Insights into the Self-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amycolatopsis cihanbeyliensis sp. nov., a halotolerant actinomycete isolated from a salt mine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]

- 8. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo evaluations of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. web.pdx.edu [web.pdx.edu]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ribosome-induced tuning of GTP hydrolysis by a translational GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mechanism of activation of elongation factor Tu by ribosome: Catalytic histidine activates GTP by protonation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of Efrotomycin from Streptomyces lactamdurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin, a narrow-spectrum antibiotic produced by the Gram-positive bacterium Streptomyces lactamdurans, represents a compelling case study in the discovery and development of natural product-based therapeutics. This technical guide provides an in-depth overview of this compound, from the initial isolation of the producing organism to its detailed mechanism of action. It is designed to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

Introduction

The genus Streptomyces is a rich source of clinically significant antibiotics. This compound, first isolated from Streptomyces lactamdurans, is a member of the elfamycin family of antibiotics.[1] It exhibits potent activity against a select group of Gram-positive and some Gram-negative bacteria.[2] This document outlines the key scientific findings related to this compound, with a focus on its discovery, biosynthesis, purification, and mode of action.

Physicochemical Properties of this compound

This compound is a complex polyketide-derived molecule. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Appearance | Amorphous yellow powder |

| Molecular Formula | C₅₉H₈₈N₂O₂₀ |

| Molecular Weight | 1145.3 g/mol |

| Solubility | Freely soluble in methanol and isopropanol; slightly soluble in acetonitrile; very slightly soluble in water; practically insoluble in hexane.[3] |

| Major Components | This compound is a complex of related compounds, with the major components being this compound A1, A2, B1, and B2.[3] |

Antibacterial Spectrum and Activity

This compound demonstrates a narrow spectrum of antibacterial activity. Its efficacy is most pronounced against specific genera of bacteria. The following table summarizes the available data on its Minimum Inhibitory Concentrations (MIC).

| Bacterial Genus | Susceptibility |

| Moraxella | Active |

| Pasteurella | Active |

| Yersinia | Active |

| Haemophilus | Active |

| Streptococcus | Active |

| Corynebacterium | Active |

| Clostridium perfringens | Excellent activity (0.1 to 0.2 ppm)[4] |

Experimental Protocols

Fermentation of Streptomyces lactamdurans

The production of this compound is achieved through submerged fermentation of Streptomyces lactamdurans. While specific industrial protocols are often proprietary, a general laboratory-scale fermentation process can be outlined as follows.

4.1.1. Media Composition

A complex medium is typically used to support the growth of S. lactamdurans and the production of this compound. The composition of the fermentation medium can significantly impact the yield. Key components often include:

-

Carbon Sources: Glucose, soybean oil, and starch have been shown to support this compound biosynthesis.[5] The initiation of antibiotic production is often observed upon the depletion of glucose.[5]

-

Nitrogen Sources: Protein sources and amino acids are essential for cell growth.

-

Trace Elements: Various minerals are required for optimal growth and enzyme function. It is important to note that high concentrations of calcium ions can be inhibitory to this compound production.[6]

4.1.2. Fermentation Parameters

-

Inoculum: A seed culture of S. lactamdurans is prepared in an appropriate medium and used to inoculate the production fermenter.

-

Temperature: Fermentation is typically carried out at a controlled temperature, often in the range of 28-30°C.

-

Aeration and Agitation: Adequate aeration and agitation are crucial for supplying dissolved oxygen to the aerobic Streptomyces and for ensuring homogenous mixing of the culture.

-

pH: The pH of the fermentation broth is monitored and controlled, as it can influence both microbial growth and the stability of the antibiotic.

-

Fermentation Time: The fermentation is run for a specific duration, with this compound production often occurring during the stationary phase of growth. Cell lysis can be observed late in the fermentation cycle (around 225 hours).[5]

A resting cell system has also been developed for biosynthetic studies, which can produce up to 700 mg/mL of this compound in 60 hours when supplemented with glucose.[7]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the antibiotic from other cellular components and media constituents.

4.2.1. Extraction

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant containing the secreted this compound is extracted with a suitable organic solvent, such as dichloromethane.[3]

4.2.2. Purification

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography.[3]

-

Column Preparation: A silica gel column is packed and equilibrated with a non-polar solvent.

-

Sample Loading: The concentrated extract is loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a mixture of ethyl acetate and ammonia solution, followed by methanol).[3]

-

Fraction Collection: Fractions are collected and assayed for antibacterial activity to identify those containing this compound.

-

-

Further Purification (if necessary): Depending on the purity of the fractions from the initial chromatography, further purification steps such as additional rounds of chromatography or crystallization may be employed.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[8][9] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of translation.

By binding to EF-Tu, this compound locks it in a conformation that prevents the release of EF-Tu-GDP from the ribosome, thereby stalling protein synthesis.[10] This mode of action is distinct from many other classes of antibiotics.

There is also evidence to suggest a secondary mechanism of action involving the inhibition of peptidoglycan biosynthesis through interaction with Lipid II, a key precursor in cell wall synthesis.

Visualizations

Signaling Pathway: Inhibition of Protein Synthesis by this compound

Caption: Inhibition of bacterial protein synthesis elongation by this compound.

Experimental Workflow: Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This compound serves as a valuable example of a natural product with a specific and potent mechanism of action. This technical guide has provided a comprehensive overview of its discovery, physicochemical properties, antibacterial activity, and the experimental protocols for its production and purification. The detailed information and visual diagrams are intended to facilitate further research and development in the field of antibiotics and natural product chemistry. As antibiotic resistance continues to be a global health challenge, the study of compounds like this compound and their unique modes of action remains a critical area of scientific inquiry.

References

- 1. Streptomyces cell-free systems for natural product discovery and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. famic.go.jp [famic.go.jp]

- 4. In vitro and in vivo evaluations of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and physiological characterization of the this compound fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A resting cell system for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EF-Tu - Wikipedia [en.wikipedia.org]

The Efrotomycin Biosynthesis Pathway in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin, a member of the elfamycin family of antibiotics, exhibits potent activity against a range of bacteria, including clinically relevant pathogens. Produced by actinomycetes such as Nocardia lactamdurans and Amycolatopsis cihanbeyliensis, this complex polyketide has garnered interest for its potential applications in both veterinary and human medicine. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and regulatory aspects. The guide is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, antibiotic drug discovery, and synthetic biology, offering detailed insights into the molecular assembly of this compound and providing a foundation for future research and bioengineering efforts.

Introduction

This compound is a polyketide antibiotic characterized by a C30 polyene backbone, a dihydropyran ring, an α-pyridone moiety, and a disaccharide substituent. Its mode of action involves the inhibition of bacterial protein synthesis through binding to elongation factor Tu (EF-Tu). The biosynthesis of this compound is a complex process orchestrated by a large biosynthetic gene cluster (BGC) encoding a hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, along with a suite of tailoring enzymes. Understanding this intricate pathway is crucial for efforts aimed at yield improvement, analogue generation, and the development of novel antibiotics.

The this compound Biosynthetic Gene Cluster (efr BGC)

The biosynthetic gene cluster for this compound (efr) has been identified in Amycolatopsis cihanbeyliensis DSM 45679. The cluster shares significant homology with the well-characterized kirromycin (kir) BGC from Streptomyces collinus Tü 365, allowing for the putative assignment of functions to many of the open reading frames (ORFs) within the efr cluster.

Table 1: Putative Functions of Genes in the this compound Biosynthetic Gene Cluster (Based on Homology to the Kirromycin BGC)

| Gene (this compound BGC) | Homolog (Kirromycin BGC) | Proposed Function |

| efrA | kirA | Hybrid PKS/NRPS modules for polyketide chain elongation and incorporation of the pyridone precursor |

| efrB | kirB | Acyltransferase (AT) for loading of extender units |

| efrC | kirC | Acyl Carrier Protein (ACP) |

| efrD | kirD | Aspartate-α-decarboxylase for β-alanine biosynthesis |

| efrE | kirE | Thioesterase (TE) for chain termination and cyclization |

| efrF | kirF | Dehydratase (DH) |

| efrG | kirG | Enoylreductase (ER) |

| efrH | kirH | Ketoreductase (KR) |

| efrM | kirM | Methyltransferase |

| efrO | kirO | Cytochrome P450 hydroxylase |

| efrT | kirT | ABC transporter (self-resistance) |

| efrR | kirR | Regulatory protein |

Note: This table is based on comparative bioinformatics analysis. The precise function of each enzyme in the this compound pathway requires experimental validation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the polyketide backbone and incorporation of the pyridone ring, (2. post-PKS modifications, and (3) glycosylation.

Polyketide Backbone Assembly and Pyridone Ring Formation

The carbon skeleton of this compound is assembled by a modular Type I PKS. The starter unit is believed to be derived from isobutyryl-CoA, and the growing chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units.

The distinctive α-pyridone ring of this compound originates from the catabolism of uracil.[1] Nocardia lactamdurans utilizes a reductive pathway to convert uracil to β-alanine, which is then incorporated into the this compound structure.[1] This was confirmed by isotopic labeling studies where [5,6-³H]-uracil and [4,5-¹³C]-uracil were incorporated into the pyridone ring.[1]

References

An In-depth Technical Guide to the Chemical Structure of Efrotomycin and its Congeners

Audience: Researchers, scientists, and drug development professionals.

Introduction

Efrotomycin belongs to the elfamycin family of antibiotics, a group of natural products known for their potent and specific inhibition of bacterial protein synthesis.[1] First isolated from the fermentation broth of Nocardia lactamdurans (also identified as Streptomyces lactamdurans), this compound is a narrow-spectrum antibiotic with activity primarily against certain Gram-positive and some Gram-negative bacteria.[2][3] Its unique mechanism of action, targeting the bacterial elongation factor Tu (EF-Tu), distinguishes it from many other antibiotic classes and makes it a subject of continued interest for antimicrobial research and development.[1]

Structurally, this compound is a complex macrocyclic glycoside. Its intricate architecture is built upon the known antibiotic aurodox, featuring a polyketide-derived aglycone and a unique disaccharide moiety.[2] Recent discoveries have expanded the this compound family with the isolation of new congeners from a salt mine-derived actinomycete, Amycolatopsis cihanbeyliensis, revealing natural variations in the core structure and offering new avenues for structure-activity relationship (SAR) studies.[4]

This technical guide provides a comprehensive overview of the chemical structure of this compound and its known congeners. It summarizes key physicochemical and spectroscopic data, details the experimental protocols for their isolation and characterization, and illustrates their mechanism of action.

Core Chemical Structure

The chemical structure of this compound (C₅₉H₈₈N₂O₂₀) is best understood by deconstructing it into its primary components.[2]

-

Aglycone Core (Aurodox): The foundational structure is the aglycone aurodox (C₄₄H₆₂N₂O₁₂).[2] This large macrocycle is a product of polyketide synthesis and features a conjugated polyene system, multiple stereocenters, and a distinctive N-methyl-2-pyridone chromophore, which imparts a characteristic yellow color.

-

Disaccharide Moiety: Attached to the hydroxyl group at position C-30 of the aurodox core is a specific disaccharide. This sugar component consists of 6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)-3-O-methyl-β-D-allopyranose.[2] The glycosidic linkage is crucial for the compound's identity and biological activity profile.

The relationship between these components is illustrated in the diagram below.

This compound Congeners

Recent research has led to the isolation of novel this compound congeners from Amycolatopsis cihanbeyliensis, designated Efrotomycins A1-A4.[4] These congeners exhibit variations from the parent structure. Notably, Efrotomycins A3 and A4 possess a tetrahydrofuran (THF) ring with a distinct configuration compared to other known elfamycins, highlighting the biosynthetic plasticity of the producing organism.[4][5] Another related compound, this compound B1, was also identified.[1]

Data Presentation

The quantitative physicochemical and spectroscopic data for this compound and its recently discovered congeners are summarized in the following tables.

Table 1: Physicochemical Properties of this compound and Congeners

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Source Organism | Citation(s) |

| This compound | C₅₉H₈₈N₂O₂₀ | 1145.33 | Amorphous yellow powder | Nocardia lactamdurans | [2] |

| This compound A3 | C₅₈H₈₆N₂O₂₀ | 1131.30 | Yellowish amorphous solid | Amycolatopsis cihanbeyliensis | [1][4] |

| This compound A4 | C₅₈H₈₆N₂O₂₀ | 1131.30 | Yellowish amorphous solid | Amycolatopsis cihanbeyliensis | [1][4] |

| This compound B1 | C₄₄H₆₂N₂O₁₁ | 794.98 | Yellow amorphous solid | Amycolatopsis cihanbeyliensis | [1] |

Table 2: Spectroscopic Data for this compound Congeners

| Compound | Optical Rotation [α]²⁵D (c, solvent) | UV λₘₐₓ (log ε), nm | IR νₘₐₓ, cm⁻¹ | HRESIMS m/z [M-H]⁻ (Calculated) | Citation(s) |

| This compound A3 | -0.3 (0.75, CH₃OH) | 232 (4.72), 322 (4.21) | 3358, 2974, 1639, 1550, 1080 | 1129.5701 (1129.5701) | [1] |

| This compound A4 | -8.8 (1.36, CH₃OH) | 232 (4.81), 322 (4.38) | 3491, 2976, 1641, 1548, 1080 | 1129.5703 (1129.5701) | [1] |

| This compound B1 | -22.1 (0.43, CH₃OH) | 232 (4.72), 346 (4.36) | 3360, 2970, 1651, 1550, 1091 | 793.4277 (793.4281) | [1] |

Experimental Protocols

The methodologies for the isolation and structural characterization of efrotomycins are critical for their study. The protocols cited in the literature generally follow a multi-step workflow from microbial fermentation to pure compound analysis.

Isolation and Purification

The production and extraction of this compound and its congeners involve microbial fermentation followed by solvent extraction and chromatographic purification.[3][6]

-

Fermentation: The producing microbial strain (Nocardia lactamdurans for this compound, A. cihanbeyliensis for congeners) is cultured in a suitable liquid medium under controlled conditions (e.g., 30°C, 200 rpm) for several days.[3][4] The fermentation broth, containing the secreted metabolites, is harvested for extraction.

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The mycelia and any adsorbent resins (e.g., HP-20) used in the culture are also extracted to recover cell-associated products. The organic phases are combined and concentrated in vacuo to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds. This process often involves:

-

Silica Gel Chromatography: Used for initial fractionation of the crude extract based on polarity.

-

Sephadex LH-20 Chromatography: Employed for size-exclusion and further purification.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using reversed-phase columns (e.g., C18) with a gradient of solvents (e.g., acetonitrile-water or methanol-water) to yield the pure compounds.[4]

-

Structure Elucidation

The complex structures of efrotomycins are determined using a combination of modern spectroscopic techniques.[2][7][8]

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete chemical structure.[9] A suite of experiments is performed:

-

1D NMR (¹ H and ¹³ C): Provides information about the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings within a spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule and establishing the overall carbon skeleton.[4]

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy experiments are used to determine the relative stereochemistry by identifying protons that are close to each other in space.[1]

-

The general workflow for isolating and identifying these complex natural products is depicted below.

Mechanism of Action

This compound and its congeners inhibit bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu).[1] EF-Tu is a highly conserved GTPase that plays an essential role in the elongation cycle of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[10]

The mechanism proceeds as follows:

-

EF-Tu, in its active GTP-bound state, forms a ternary complex with an aa-tRNA.

-

This complex binds to the ribosomal A-site. Upon correct codon-anticodon pairing, the ribosome triggers GTP hydrolysis by EF-Tu.

-

Hydrolysis to GDP induces a conformational change in EF-Tu, causing it to lose affinity for the aa-tRNA and the ribosome, and subsequently dissociate.[11]

-

This compound (and related elfamycins like kirromycin) binds to EF-Tu and traps it on the ribosome. It prevents the conformational change and release of the EF-Tu·GDP complex after GTP hydrolysis.[10][12] This stalls the ribosome, halting protein elongation and ultimately leading to bacterial cell death.

The sensitivity to this compound varies among bacterial species, with EF-Tu from many Gram-positive bacteria showing resistance, while EF-Tu from several Gram-negative species is sensitive.[13]

Conclusion

This compound and its congeners represent a structurally complex and mechanistically unique class of antibiotics. The core structure, a glycoside of the aurodox aglycone, can be modified by the producing organism, as evidenced by the discovery of congeners with altered ring systems. The detailed characterization of these molecules through advanced spectroscopic methods provides a solid foundation for future research. Understanding the precise structure-activity relationships and the molecular interactions with their target, EF-Tu, holds significant potential for the development of novel antibacterial agents in an era of growing antibiotic resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and physiological characterization of the this compound fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound Congeners and Heterologous Expression-Based Insights into the Self-Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster [mdpi.com]

- 7. Isolation and structural elucidation of naphthomycins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and structure elucidation of new antibiotics related to angolamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics this compound, pulvomycin and MDL 62879 - PubMed [pubmed.ncbi.nlm.nih.gov]

Efrotomycin: A Glycoside of Aurodox with Potent Antibacterial Activity

For Immediate Release

[City, State] – November 8, 2025 – A comprehensive technical analysis of efrotomycin, a potent antibiotic, reveals its structural relationship as a glycoside of aurodox and delves into its mechanism of action, biosynthetic pathways, and antimicrobial profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

This compound is a member of the elfamycin class of antibiotics, known for their targeted inhibition of bacterial protein synthesis. Mass spectral and NMR analyses have unequivocally demonstrated that this compound is a glycoside of the antibiotic aurodox.[1][2] Specifically, a disaccharide is attached to the 4-hydroxyl group of the hexahydropyran substructure of aurodox.[2]

Comparative Antibacterial Activity

Both this compound and aurodox exhibit activity primarily against Gram-positive bacteria.[3] However, this compound is characterized as a narrow-spectrum antibiotic with notable potency against specific genera.

| Bacterial Species | This compound MIC (µg/mL) | Aurodox MIC (µg/mL) |

| Clostridium difficile | 0.125 - 0.25 | Data not available |

| Moraxella spp. | Most active | Data not available |

| Pasteurella spp. | Most active | Data not available |

| Yersinia spp. | Most active | Data not available |

| Haemophilus spp. | Most active | Data not available |

| Streptococcus spp. | Most active | Data not available |

| Corynebacterium spp. | Most active | Data not available |

| Staphylococcus aureus | Inhibited | Well-understood anti-Gram-positive properties |

| Gram-negative bacteria | Generally less active | Generally less active |

Note: "Most active" indicates high susceptibility as described in the literature, but specific MIC values were not provided in the cited sources. Further research is needed for a direct quantitative comparison.

Mechanism of Action: Targeting Protein Synthesis

The primary mechanism of action for both this compound and aurodox involves the inhibition of bacterial protein synthesis by targeting Elongation Factor Tu (EF-Tu), a crucial protein in the translation process.[4][5] These antibiotics bind to EF-Tu, creating a stable complex that prevents the release of EF-Tu from the ribosome, thereby halting the elongation phase of protein production.[4]

Interestingly, while this compound shows limited to no activity against Escherichia coli in whole-cell assays, it does inhibit cell-free protein synthesis in extracts from this bacterium, suggesting potential issues with cell permeability or efflux in this Gram-negative species.[4]

Aurodox has a distinct, additional mode of action as an anti-virulence agent. It has been shown to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria like E. coli, independent of its effect on EF-Tu.[5] This is achieved by downregulating the transcription of the master virulence regulator, Ler.[5]

Biosynthesis of this compound and Aurodox

This compound is produced by the actinomycete Nocardia lactamdurans, initially identified as Streptomyces lactamdurans.[6] Aurodox is produced by Streptomyces goldiniensis.[5] The biosynthesis of these complex molecules involves a modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.

A key structural feature of both molecules is a pyridone ring, which originates from the catabolism of uracil.[5] The aglycone, aurodox, is first synthesized and then glycosylated to form this compound.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The antibacterial potency of this compound and aurodox can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow for MIC Determination:

References

- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lack of cross-resistance between this compound and antibacterial agents used in the therapy of human and animal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 56592-32-6 | Benchchem [benchchem.com]

- 5. Biosynthesis of Aurodox, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a new antibiotic from Streptomyces lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]

Efrotomycin's Inhibition of Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efrotomycin is a member of the elfamycin family of antibiotics, which potently inhibit bacterial protein synthesis. This technical guide provides an in-depth overview of the molecular mechanism by which this compound exerts its antibacterial activity, focusing on its interaction with the elongation factor Tu (EF-Tu). This document details the quantitative aspects of this inhibition, provides comprehensive experimental protocols for its study, and visualizes the key molecular events and experimental workflows.

Introduction

The ribosome is a primary target for a multitude of antibiotics that are crucial in treating bacterial infections. These antibiotics interfere with various stages of protein synthesis, a fundamental process for bacterial viability.[1][2] this compound, an antibiotic belonging to the kirromycin class, specifically targets the elongation phase of protein synthesis.[3][4] Its mechanism of action involves the essential elongation factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[5][6] By interfering with the function of EF-Tu, this compound effectively stalls the ribosomal machinery, leading to the cessation of protein production and ultimately, bacterial cell death.[7] This guide will explore the intricate details of this inhibitory process.

Mechanism of Action: Targeting Elongation Factor Tu

The elongation cycle of bacterial protein synthesis is a dynamic process involving the precise coordination of ribosomes, messenger RNA (mRNA), transfer RNA (tRNA), and elongation factors. EF-Tu plays a pivotal role in ensuring the fidelity and efficiency of this process.

The canonical EF-Tu cycle proceeds as follows:

-

Ternary Complex Formation: EF-Tu, in its active GTP-bound state, binds to an aminoacyl-tRNA (aa-tRNA) to form a ternary complex (EF-Tu•GTP•aa-tRNA).

-

Ribosome Binding and Codon Recognition: This ternary complex then docks at the ribosomal A-site, where the anticodon of the aa-tRNA attempts to pair with the corresponding codon on the mRNA.

-

GTP Hydrolysis and Conformational Change: Upon successful codon recognition, the ribosome triggers the GTPase activity of EF-Tu.[8][9] The hydrolysis of GTP to GDP and inorganic phosphate (Pi) induces a major conformational change in EF-Tu.[10][11]

-

EF-Tu-GDP Release: In its GDP-bound state, EF-Tu has a low affinity for both the aa-tRNA and the ribosome, leading to its release from the ribosomal complex.[6]

-

Peptide Bond Formation and Translocation: The aa-tRNA is then free to accommodate into the A-site, allowing for peptide bond formation. The ribosome then translocates to the next codon with the help of Elongation Factor G (EF-G).

-

EF-Tu Reactivation: The released EF-Tu•GDP complex interacts with Elongation Factor Ts (EF-Ts), which facilitates the exchange of GDP for a new molecule of GTP, thereby regenerating the active EF-Tu•GTP for the next round of elongation.

This compound and other kirromycin-class antibiotics disrupt this finely tuned cycle by binding to EF-Tu.[5] The binding of this compound induces and stabilizes a conformation of EF-Tu that mimics its GTP-bound state, even after GTP hydrolysis has occurred.[10] This has a critical consequence: the EF-Tu•GDP complex, with this compound bound, remains locked onto the ribosome.[8][12] This persistent binding physically obstructs the progression of the ribosome, preventing the accommodation of the aminoacyl-tRNA into the peptidyl transferase center and inhibiting subsequent translocation.[7] The ribosome is effectively stalled, leading to a complete halt in protein synthesis.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound can be quantified through in vitro protein synthesis assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of the antibiotic required to inhibit the process by 50%.

| Antibiotic | Bacterial System | Assay Type | IC50 | Reference |

| This compound | E. coli cell-free system | Poly(U)-dependent polyphenylalanine synthesis | 0.12 mg/L | [3] |

| Kirromycin | S. ramocissimus EF-Tu1 in vitro translation | Poly(U)-dependent [14C]Phe incorporation | ~0.04 µM | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of bacterial protein synthesis by this compound.

In Vitro Transcription-Translation (IVTT) Coupled Assay for IC50 Determination

This assay measures the concentration-dependent inhibition of protein synthesis by monitoring the production of a reporter protein. A poly(U) template is used to direct the synthesis of polyphenylalanine, and the incorporation of a radiolabeled amino acid is quantified.

Materials:

-

S30 Cell-Free Extract: Prepared from a suitable bacterial strain (e.g., E. coli).

-

Reaction Buffer (2X): 100 mM Tris-acetate (pH 8.2), 20 mM Magnesium acetate, 200 mM Potassium acetate, 2 mM Dithiothreitol (DTT).

-

Amino Acid Mixture: 19 amino acids (excluding phenylalanine), each at a concentration of 2 mM.

-

[14C]-Phenylalanine: Radiolabeled phenylalanine with a specific activity of >400 mCi/mmol.

-

Poly(U) mRNA: 1 mg/mL solution.

-

ATP/GTP Mix: 20 mM ATP, 20 mM GTP.

-

Creatine Phosphate: 200 mM.

-

Creatine Kinase: 10 mg/mL.

-

tRNA Mix: From E. coli.

-

This compound Stock Solution: A serial dilution of this compound in DMSO or a suitable solvent.

-

Trichloroacetic Acid (TCA): 10% (w/v) and 5% (w/v) solutions.

-

Scintillation Fluid.

-

Glass Fiber Filters.

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by combining the following components in the specified order:

-

Nuclease-free water to a final volume of 50 µL.

-

25 µL of 2X Reaction Buffer.

-

5 µL of ATP/GTP Mix.

-

2.5 µL of Creatine Phosphate.

-

1 µL of Creatine Kinase.

-

5 µL of Amino Acid Mixture.

-

1 µL of [14C]-Phenylalanine.

-

2 µL of tRNA Mix.

-

5 µL of Poly(U) mRNA.

-

Variable volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Include a no-antibiotic control (with solvent only).

-

5 µL of S30 Cell-Free Extract.

-

-

Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

-

Precipitation: Stop the reaction by adding 1 mL of ice-cold 10% TCA.

-

Heating: Heat the tubes at 90°C for 20 minutes to hydrolyze aminoacyl-tRNAs and decolorize the samples.

-

Filtration: Cool the samples on ice for 5 minutes. Collect the precipitated polyphenylalanine by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters three times with 3 mL of cold 5% TCA, followed by one wash with 3 mL of 95% ethanol.

-

Quantification: Dry the filters completely and place them in scintillation vials with 5 mL of scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Nitrocellulose Filter Binding Assay for this compound-EF-Tu-Ribosome Complex Formation

This assay is used to demonstrate the stable binding of the EF-Tu-efrotomycin complex to the ribosome. It relies on the principle that proteins and protein-nucleic acid complexes are retained on nitrocellulose filters, while free nucleic acids are not.

Materials:

-

Purified 70S Ribosomes: From E. coli.

-

Purified EF-Tu: From E. coli.

-

[3H]-GDP or [γ-32P]-GTP: Radiolabeled guanine nucleotides.

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT.

-

Wash Buffer: Same as Binding Buffer.

-

Nitrocellulose Filters (0.45 µm pore size).

-

Scintillation Fluid.

Procedure:

-

Formation of EF-Tu•[3H]-GDP Complex: Incubate purified EF-Tu with an equimolar amount of [³H]-GDP in Binding Buffer for 15 minutes at 37°C.

-

Reaction Setup: In separate tubes, set up the following reaction mixtures (25 µL final volume) in Binding Buffer:

-

Control 1 (No Ribosomes): EF-Tu•[³H]-GDP complex.

-

Control 2 (No this compound): EF-Tu•[³H]-GDP complex + 70S ribosomes.

-

Experimental: EF-Tu•[³H]-GDP complex + 70S ribosomes + varying concentrations of this compound.

-

-

Incubation: Incubate all tubes for 20 minutes at 30°C to allow for complex formation.

-

Filtration: Dilute each reaction mixture with 1 mL of ice-cold Wash Buffer and immediately filter through a pre-wetted nitrocellulose filter under gentle vacuum.

-

Washing: Wash each filter twice with 1 mL of ice-cold Wash Buffer.

-

Quantification: Dry the filters and measure the retained radioactivity by liquid scintillation counting.

-

Data Analysis: An increase in retained radioactivity in the presence of both ribosomes and this compound, compared to the controls, indicates the formation of a stable ribosome•EF-Tu•[³H]-GDP•this compound complex.

Visualizing the Molecular Interactions and Experimental Workflows

Graphviz diagrams are provided below to illustrate the signaling pathway of this compound's inhibitory action and the general workflow of the key experimental procedures.

Conclusion

This compound represents a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting the essential elongation factor Tu. By locking the EF-Tu•GDP complex on the ribosome, it effectively creates a roadblock in the elongation cycle, leading to the cessation of protein production. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antibiotics that target the bacterial translation machinery. Further investigation into the structural basis of the this compound-EF-Tu interaction and the exploration of synergistic combinations with other antibiotics could pave the way for the development of new therapeutic strategies to combat antibiotic resistance.

References

- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the inhibition of protein synthesis by kirromycin. Role of elongation factor Tu and ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kirromycin Biosynthesis | Universität Tübingen [uni-tuebingen.de]

- 6. GTPases mechanisms and functions of translation factors on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 8. GTPase activation of elongation factor EF-Tu by the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of activation of elongation factor Tu by ribosome: Catalytic histidine activates GTP by protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and aurodox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conformational alteration of protein synthesis elongation factor EF-Tu by EF-Ts and by kirromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The crystal structure of the ribosome bound to EF-Tu and aminoacyl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elongation Factor Tu3 (EF-Tu3) from the Kirromycin Producer Streptomyces ramocissimus Is Resistant to Three Classes of EF-Tu-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Determination of Efrotomycin Minimum Inhibitory Concentration (MIC) for Clostridium difficile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridium difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. The development of novel antimicrobial agents with activity against C. difficile is a critical area of research. Efrotomycin, an antibiotic belonging to the elfamycin class, has demonstrated in vitro activity against C. difficile.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu). This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. difficile using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[2][3][4][5]

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. Following anaerobic incubation, the MIC is determined by visual inspection of the test wells.

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard

-

Clostridium difficile test isolates

-

Quality control (QC) strain: Clostridium difficile ATCC® 700057™

-

Anaerobically supplemented Brucella broth (or other suitable broth for anaerobes)

-

Sterile 96-well microtiter plates

-

Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

-

Spectrophotometer or McFarland turbidity standards

-

Sterile serological pipettes, pipette tips, and reagent reservoirs

-

Methanol (for stock solution preparation)

-

Phosphate buffer (pH 6.0) with 20% methanol (for dilutions)

-

Dimethyl sulfoxide (DMSO) (optional, if needed for initial solubilization)

Equipment

-

Anaerobic chamber or anaerobic jar system

-

Incubator (35-37°C)

-

Vortex mixer

-

Micropipettes

-

Spectrophotometer

Preparation of this compound Stock Solution

This compound is poorly soluble in water but soluble in methanol and isopropanol. A stock solution can be prepared as follows:

-

Primary Stock Solution (e.g., 1280 µg/mL):

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the powder in a minimal amount of 100% methanol.

-

Bring the final volume to the desired concentration with a sterile mixture of phosphate buffer (pH 6.0) and methanol (4:1 v/v). For example, to make a 1280 µg/mL stock, dissolve 1.28 mg of this compound in a final volume of 1 mL.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Storage:

-

Store the stock solution in small aliquots at -70°C for up to 3 months. Avoid repeated freeze-thaw cycles.

-

Inoculum Preparation

-

Subculture C. difficile isolates from frozen stock onto supplemented Brucella agar and incubate anaerobically at 37°C for 48-72 hours to ensure purity and viability.

-

Select 3-5 well-isolated colonies and suspend them in 5 mL of supplemented Brucella broth.

-

Incubate the broth culture anaerobically at 37°C for 24-48 hours until the turbidity reaches at least a 0.5 McFarland standard.

-

Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension 1:10 in supplemented Brucella broth to achieve a final inoculum concentration of approximately 1.5 x 10⁷ CFU/mL.

Broth Microdilution Procedure

-

Prepare this compound Dilutions:

-

Aseptically perform serial two-fold dilutions of the this compound stock solution in a sterile 96-well plate or in sterile microcentrifuge tubes using supplemented Brucella broth as the diluent. The recommended concentration range for testing is 0.015 to 8 µg/mL.

-

-

Inoculate the Microtiter Plate:

-

Add 100 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.

-

Add 10 µL of the standardized C. difficile inoculum to each well, resulting in a final inoculum of approximately 1.5 x 10⁵ CFU/well.

-

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 10 µL of the inoculum (no antibiotic).

-

Sterility Control: A well containing 110 µL of uninoculated broth.

-

-

Incubation:

-

Seal the microtiter plate or place it in a container to prevent evaporation.

-

Incubate the plate in an anaerobic atmosphere at 37°C for 48 hours.

-

Reading and Interpreting Results

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of C. difficile.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The MIC for the QC strain should fall within the established acceptable range.

Data Presentation

| Parameter | Recommended Value/Range | Reference |

| Test Method | Broth Microdilution | CLSI M11-A8 |

| Growth Medium | Supplemented Brucella Broth | [4] |

| Inoculum Density | Approx. 1.5 x 10⁵ CFU/well | [4] |

| Incubation Conditions | Anaerobic, 37°C, 48 hours | [4] |

| This compound Concentration Range | 0.015 - 8 µg/mL | Based on published data |

| Quality Control Strain | C. difficile ATCC® 700057™ | CLSI M11-A8 |

| This compound MIC₅₀ against C. difficile | 0.125 µg/mL (Agar Dilution) | |

| This compound MIC₉₀ against C. difficile | 0.25 µg/mL (Agar Dilution) |

Experimental Workflow

References

Application Notes: In Vitro Assays for Efrotomycin Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efrotomycin is a member of the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] The primary molecular target of this compound is the Elongation Factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein translation.[2][3][4] By binding to EF-Tu, this compound locks it in a conformation that prevents its release from the ribosome after GTP hydrolysis, effectively stalling protein synthesis.[2] This application note provides detailed protocols for two common in vitro methods to quantify the inhibitory activity of this compound: a non-radioactive luciferase reporter assay and a classic radiolabeled amino acid incorporation assay.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

During the elongation cycle of bacterial protein synthesis, EF-Tu, complexed with GTP, binds to an aminoacyl-tRNA (aa-tRNA) and delivers this complex to the ribosome's A-site. Upon correct codon-anticodon pairing, GTP is hydrolyzed to GDP, causing a conformational change in EF-Tu. This change leads to the release of EF-Tu-GDP from the ribosome, allowing the peptide chain to be elongated. This compound binds to the EF-Tu-GDP complex on the ribosome, preventing its dissociation and thereby halting the entire elongation process.

Caption: Mechanism of this compound action on the bacterial translation elongation cycle.

Data Presentation: this compound Inhibition of Protein Synthesis

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the rate of the biological process by 50%. The IC₅₀ of this compound is highly dependent on the source of the EF-Tu protein. EF-Tu from Gram-negative bacteria (e.g., Escherichia coli) is generally sensitive to this compound, while EF-Tu from many Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is resistant.[5]

Table 1: Representative IC₅₀ Values for Protein Synthesis Inhibitors

| Compound | Target Organism (Cell-Free System) | Assay Type | IC₅₀ (µM) |

| This compound | Escherichia coli | Luciferase Reporter | ~0.1 - 1.0 (Expected) |

| This compound | Staphylococcus aureus | Luciferase Reporter | >1000[1] |

| Aurodox (related elfamycin) | Hybrid (S. aureus ribosomes + E. coli EF-Tu) | Radiolabel Incorporation | 0.13[1] |

| Chloramphenicol | Escherichia coli | Luciferase Reporter | ~5.0 |

| Tetracycline | Escherichia coli | Luciferase Reporter | ~2.0 |

Note: Data for Chloramphenicol and Tetracycline are typical literature values for illustrative purposes. The expected IC₅₀ for this compound in an E. coli system is an estimate based on related compounds.

Experimental Protocols

Protocol 1: Cell-Free Protein Synthesis Inhibition Assay (Luciferase Reporter)

This protocol utilizes a coupled transcription/translation (T/T) system from E. coli and measures the synthesis of firefly luciferase as a reporter.[6][7][8] The reduction in luminescence in the presence of this compound corresponds to the degree of protein synthesis inhibition.

Materials:

-

E. coli S30 Cell-Free Extract Kit (e.g., Promega, Thermo Fisher Scientific)

-

Plasmid DNA encoding Firefly Luciferase under a bacterial promoter (e.g., T7)

-

This compound stock solution (in DMSO or ethanol)

-

Control inhibitors (e.g., tetracycline, chloramphenicol)

-

Nuclease-free water

-

Luciferase Assay Reagent (e.g., Promega's Luciferase Assay System)

-

Opaque, white 96-well or 384-well microplates suitable for luminescence

-

Luminometer

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix according to the manufacturer's instructions for the E. coli S30 extract kit. This typically includes the S30 extract, reaction buffer, and amino acid mix.

-

Add DNA Template: Add the luciferase plasmid DNA to the master mix to a final concentration of 5-10 nM.[9] Mix gently.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) in nuclease-free water or the reaction buffer. Also prepare dilutions for positive controls (tetracycline) and a vehicle control (e.g., DMSO at the highest concentration used for this compound).

-

Set Up Reactions: In each well of the opaque microplate, add the components in the following order:

-

2 µL of inhibitor dilution (or vehicle control).

-

18 µL of the DNA-containing master mix.

-

Final volume = 20 µL.

-

-

Incubation: Seal the plate and incubate at 37°C for 60-90 minutes.[10]

-

Luminescence Measurement:

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add Luciferase Assay Reagent to each well (typically a volume equal to the reaction volume, e.g., 20 µL).

-

Mix briefly and immediately measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (a reaction with no DNA template) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition): % Inhibition = 100 * (1 - (Luminescence_Sample / Luminescence_VehicleControl))

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 2: Cell-Free Protein Synthesis Inhibition Assay (³H-Leucine Incorporation)

This classic method directly measures the incorporation of a radiolabeled amino acid into newly synthesized polypeptides.[11][12]

Materials:

-

E. coli S30 Cell-Free Extract Kit

-

Poly(U) RNA template (for synthesis of polyphenylalanine) or a specific mRNA template

-

³H-Leucine (or ³H-Phenylalanine if using Poly(U) template)

-

Complete amino acid mixture lacking Leucine

-

This compound stock solution

-

Trichloroacetic Acid (TCA), 10% and 5% solutions

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Filter manifold apparatus

-

Liquid scintillation counter

Procedure:

-

Prepare Reaction Mix: On ice, prepare a reaction mix containing the S30 extract, reaction buffer, the amino acid mixture (lacking leucine), and the mRNA template.

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound as described in Protocol 1.

-

Initiate Reactions:

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add the appropriate inhibitor dilution or vehicle control to each tube.

-

Add ³H-Leucine to a final concentration of ~1 µCi per reaction.

-

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Stop Reaction & Precipitate Protein:

-

Stop the reaction by adding 1 mL of ice-cold 10% TCA.

-

Incubate on ice for 30 minutes to allow for complete protein precipitation.

-

-

Collect Precipitate:

-

Wet a glass fiber filter with 5% TCA.

-

Place the filter on the manifold apparatus.

-

Pour the reaction mixture onto the filter. The precipitated, radiolabeled protein will be trapped.

-

Wash the filter twice with 3 mL of ice-cold 5% TCA, followed by one wash with 3 mL of ethanol.

-

-

Quantify Radioactivity:

-

Carefully remove the filter and place it in a scintillation vial.

-

Allow the filter to dry completely.

-

Add 5 mL of scintillation fluid to the vial.

-

Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the background CPM (a reaction stopped at time zero) from all readings.

-

Calculate the percent inhibition for each concentration as described in Protocol 1, using CPM values instead of luminescence.

-

Plot the data and determine the IC₅₀ value using non-linear regression.

Experimental Workflow Visualization

Caption: General workflow for in vitro protein synthesis inhibition assays.

References

- 1. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of bacterial protein synthesis by elongation-factor-Tu-binding antibiotics MDL 62,879 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sensitivity of elongation factor Tu (EF-Tu) from different bacterial species to the antibiotics this compound, pulvomycin and MDL 62879 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Application Notes and Protocols for the Purification of Efrotomycin from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Efrotomycin, a polyketide antibiotic, from the fermentation broth of Nocardia lactamdurans. The methodologies described are based on established analytical procedures and general principles of antibiotic purification, offering a framework for laboratory-scale purification and process development.

Introduction

This compound is a narrow-spectrum antibiotic with activity against a range of Gram-positive bacteria. It is produced by the fermentation of the actinomycete Nocardia lactamdurans. The purification of this compound from the complex fermentation broth is a critical step in its production and analysis. This document outlines a multi-step purification strategy designed to isolate this compound with high purity.

The overall workflow for the purification of this compound can be visualized as a multi-stage process, starting from the fermentation broth and culminating in the purified active pharmaceutical ingredient.

Caption: General workflow for this compound purification.

Fermentation of Nocardia lactamdurans

The production of this compound is initiated by the fermentation of Nocardia lactamdurans. Understanding the fermentation dynamics is crucial for optimizing the yield of the target antibiotic.

Key Fermentation Parameters:

| Parameter | Condition/Observation | Reference |

| Microorganism | Nocardia lactamdurans | [1] |

| Growth Phase | Cell growth occurs in the first 50 hours. | [1] |

| This compound Biosynthesis | Initiated when glucose concentration becomes low. | [1] |

| Carbon Sources | Supported by soybean oil and starch after glucose depletion. | [1] |

| Inhibitors | High concentrations of calcium ions can inhibit production. |

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound from a laboratory-scale fermentation broth.

Protocol 1: Biomass Removal

The first step in the purification process is to separate the Nocardia lactamdurans biomass from the fermentation broth.

Materials:

-

Fermentation broth

-

High-speed centrifuge

-

Centrifuge tubes

-

Filter paper (e.g., Whatman No. 1)

-

Buchner funnel and flask

Procedure:

-

Transfer the fermentation broth to centrifuge tubes.

-

Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet the microbial cells.

-

Carefully decant the supernatant, which contains the dissolved this compound.

-

For complete removal of residual solids, filter the supernatant through a Whatman No. 1 filter paper using a Buchner funnel under vacuum.

-